molecular formula C21H23ClN4O2 B13056001 1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride

1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride

Cat. No.: B13056001
M. Wt: 398.9 g/mol
InChI Key: ZSGTUZWBSKKPNK-UHFFFAOYSA-N
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Description

1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. The presence of the nitrophenyl group and the spiro linkage imparts distinct chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives .

Scientific Research Applications

1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride is unique due to its combination of a spiro linkage, an indole core, and a nitrophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

IUPAC Name

1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride

InChI

InChI=1S/C21H22N4O2.ClH/c26-25(27)16-7-5-15(6-8-16)24-13-10-21(11-14-24)20-18(9-12-22-21)17-3-1-2-4-19(17)23-20;/h1-8,22-23H,9-14H2;1H

InChI Key

ZSGTUZWBSKKPNK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C4=C1C5=CC=CC=C5N4.Cl

Origin of Product

United States

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